Casopitant is a potent and selective antagonist of the human neurokinin-1 (NK1) receptor, which is the primary receptor for Substance P [ [, , , , ] ]. Developed by GlaxoSmithKline, Casopitant acts by blocking the action of Substance P in the brain, thereby reducing its ability to transmit pain signals and induce nausea and vomiting [ [] ]. This mechanism of action led to its investigation as a potential therapeutic for various conditions, including chemotherapy-induced nausea and vomiting (CINV), postoperative nausea and vomiting (PONV), anxiety, depression, insomnia, and overactive bladder [ [, ] ].
The abstracts highlight that Casopitant undergoes extensive metabolism in humans, rats, mice, and dogs [ [, , ] ]. The primary metabolic pathway involves oxidation, leading to various metabolites, including hydroxylated, deacetylated, and N-dealkylated derivatives [ [, , ] ]. Additionally, some metabolites are conjugated with glucuronic acid [ [] ].
Casopitant exerts its effects by acting as a potent and selective antagonist of the NK1 receptor [ [, ] ]. This receptor is responsible for mediating the effects of Substance P, a neuropeptide involved in various physiological processes, including pain transmission, emesis, and mood regulation [ [, , ] ]. By blocking the NK1 receptor, Casopitant prevents Substance P from binding and activating the receptor, thereby inhibiting its downstream effects [ [, ] ].
CAS No.: 3025-88-5
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6